N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then further modified to introduce the thiazole and carboxamide groups. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Melatonin: A well-known indole derivative involved in regulating sleep-wake cycles.
5-Methoxytryptamine: Another indole derivative with biological activity.
These compounds share the indole core but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-10-16(20-11(2)23-10)17(21)18-7-6-12-9-19-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,21) |
InChI Key |
PXCGLQZACJRXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.